2-Ethoxy-5-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

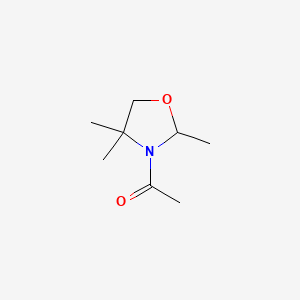

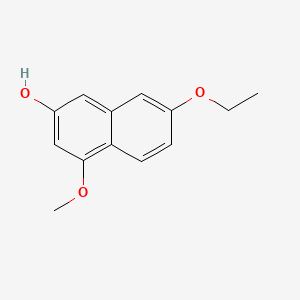

2-Ethoxy-5-methylbenzenesulfonamide is a chemical compound with the molecular formula C9H13NO3S . It is used in various scientific research applications.

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with an ethoxy group, a methyl group, and a sulfonamide group . The InChI code for this compound is 1S/C9H13NO3S/c1-3-13-8-5-4-7 (2)6-9 (8)14 (10,11)12/h4-6H,3H2,1-2H3, (H2,10,11,12) and the InChI key is DPGOTEGIJVQWMT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 138-139 degrees Celsius . It has a molecular weight of 215.27 .Aplicaciones Científicas De Investigación

Synthesis and Crystal Structure

The novel compound (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide was synthesized unexpectedly through the aminohalogenation reaction, demonstrating the potential of 2-Ethoxy-5-methylbenzenesulfonamide derivatives in synthesizing new chemical entities with interesting structural characteristics. This compound was characterized using various techniques, including single-crystal X-ray diffraction, indicating its potential for further exploration in materials science and molecular engineering (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).

Anticancer and Antifungal Properties

A series of novel benzenesulfonamides, including derivatives of this compound, were prepared and evaluated for their anti-HIV and antifungal activities. These compounds were characterized by physical, microanalytical, and spectral data, highlighting the therapeutic potential of this compound derivatives in developing new antiviral and antifungal agents (Zareef, M., Iqbal, R., Al-Masoudi, N., Zaidi, J., Arfan, M., Shahzad, S., 2007).

Corrosion Inhibition

The corrosion inhibition properties of piperidine derivatives, including those derived from this compound, were investigated using quantum chemical calculations and molecular dynamics simulations. These studies provided insights into the adsorption behaviors and inhibition efficiencies of these derivatives on iron surfaces, suggesting their potential applications in corrosion protection technologies (Kaya, S., Guo, Lei, Kaya, C., Tüzün, B., Obot, I., Touir, R., Islam, N., 2016).

Enzyme Inhibition

New N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and evaluated for their enzyme inhibition potential, particularly against acetylcholinesterase (AChE) and α-glucosidase. This research highlights the potential of this compound derivatives in developing therapeutic agents for diseases like Alzheimer's and diabetes, where enzyme inhibition plays a crucial role (Riaz, N., 2020).

Molecular and Computational Studies

A new compound derived from this compound was subjected to structural characterization and computational studies, revealing detailed insights into its molecular properties and interactions. Such studies are crucial for understanding the chemical behavior and potential applications of this compound derivatives in various scientific fields (Murthy, P., Suneetha, V., Armaković, S., Armaković, S., Suchetan, P. A., Giri, L., Rao, R. S., 2018).

Safety and Hazards

The safety data sheet for 2-Ethoxybenzamide, a related compound, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and washing off immediately with soap and plenty of water while removing all contaminated clothes and shoes if skin contact occurs .

Análisis Bioquímico

Biochemical Properties

The role of 2-Ethoxy-5-methylbenzenesulfonamide in biochemical reactions is not well-documented in the literature. Benzenesulfonamides, a class of compounds to which this compound belongs, are known to interact with various enzymes and proteins . The nature of these interactions often involves the formation of hydrogen bonds between the sulfonamide group and the biomolecules .

Cellular Effects

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. Benzylic compounds, which include this compound, are known to undergo reactions such as free radical bromination and nucleophilic substitution . These reactions could potentially lead to changes in gene expression and enzyme activity .

Metabolic Pathways

The specific metabolic pathways involving this compound are currently unknown. Sulfonamides are known to interfere with the synthesis of folic acid, an essential cofactor in various metabolic pathways .

Propiedades

IUPAC Name |

2-ethoxy-5-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-3-13-8-5-4-7(2)6-9(8)14(10,11)12/h4-6H,3H2,1-2H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPGOTEGIJVQWMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655654 |

Source

|

| Record name | 2-Ethoxy-5-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187471-14-3 |

Source

|

| Record name | 2-Ethoxy-5-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R,7S)-7-Amino-3-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B575092.png)

![(Furo[2,3-c]pyridin-2-yl)methanol](/img/structure/B575093.png)

![Ethyl 3-aminofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B575101.png)